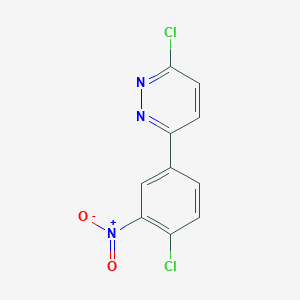

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

Descripción general

Descripción

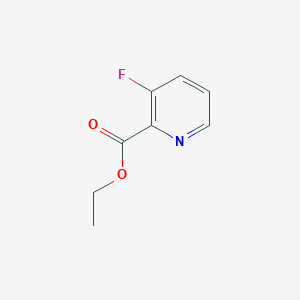

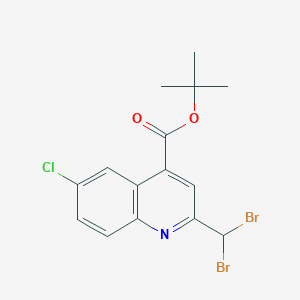

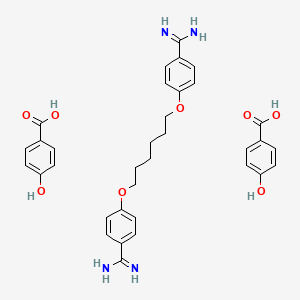

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl2N3O2 . It has an average mass of 270.072 Da and a monoisotopic mass of 268.975891 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine consists of 10 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 478.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 63.4±0.3 cm3, a polar surface area of 72 Å2, and a molar volume of 176.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyridazine derivatives have been recognized for their antimicrobial properties. The presence of chloro and nitrophenyl groups in 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine can potentially enhance these properties, making it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is known to exhibit antidepressant and anxiolytic activities. This compound, with its specific substituents, may interact with central nervous system receptors or enzymes involved in neurotransmitter synthesis, uptake, or degradation, providing a basis for the development of novel antidepressant drugs .

Anti-Hypertensive Applications

Some pyridazine derivatives have shown anti-hypertensive effects. The structural features of 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine could be explored to develop new drugs that manage blood pressure by targeting specific pathways involved in cardiovascular regulation .

Anticancer Potential

The nitrophenyl group, in particular, is of interest in cancer research due to its potential to interfere with the proliferation of cancer cells. Research into 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine could lead to the discovery of new chemotherapeutic agents that are more selective and have fewer side effects .

Antiplatelet and Antithrombotic Therapy

Pyridazine derivatives have been used as antiplatelet agents. The unique structure of this compound might offer new insights into the development of antithrombotic therapies, which are crucial for preventing blood clots in cardiovascular diseases .

Agrochemical Applications

The pyridazine ring is present in some commercially available agrochemicals. The specific substituents in 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine could be utilized to create new herbicides or pesticides, contributing to the agricultural industry by controlling pests and improving crop yields .

Propiedades

IUPAC Name |

3-chloro-6-(4-chloro-3-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-7-2-1-6(5-9(7)15(16)17)8-3-4-10(12)14-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVZSMPAKLBSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)